N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHULRNVIXIFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 474.58 g/mol. The compound features a complex structure that includes a quinazolinone moiety linked to a morpholinoethyl thioacetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5S |
| Molecular Weight | 474.58 g/mol |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and metal ion chelation. Results demonstrated that derivatives with similar structures showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxic Activity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies utilizing lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines revealed that compounds with the quinazolinone structure exhibited notable cytotoxicity. Specifically, the compound was able to induce apoptosis in cancer cells while maintaining low toxicity towards normal human fibroblasts .
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant cytotoxicity |
| LNCaP (Prostate) | 15.0 | High selectivity for cancer cells |
| BJ (Normal Fibroblasts) | >100 | Low toxicity observed |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.
Case Studies and Research Findings
In a recent study focusing on polyphenolic derivatives of quinazolinone compounds similar to this compound:
- Anticancer Activity : The synthesized compounds demonstrated enhanced anticancer activity in vitro against various human cancer cell lines.
The study concluded that structural modifications significantly influenced the biological activities of these compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:
- In vitro studies indicate that derivatives similar to N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460 with percent growth inhibitions exceeding 75% .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that it possesses moderate to severe potency against various microbial strains. The presence of the morpholino group enhances its lipophilicity, facilitating better cellular uptake and subsequent antimicrobial action .
Case Studies
Several case studies provide insights into the efficacy of this compound:
- Study on Cancer Cell Lines :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs vary in substituents on the quinazolinone core and the acetamide-linked aryl groups. Key comparisons include:
*Requires further experimental validation.
- Morpholinoethyl vs. Sulfamoylphenyl: The morpholinoethyl group in the target compound contrasts with sulfamoylphenyl substituents in compounds 5–10 .
- 3,4-Dimethoxyphenyl vs. Tolyl/Ethylphenyl : The 3,4-dimethoxy substitution on the phenyl ring (target compound) introduces electron-donating methoxy groups, which may alter π-π stacking or metabolic oxidation patterns compared to methyl or ethyl groups in compounds 6–10 .
Structural and Crystallographic Insights
- The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the dichlorophenyl and thiazol rings, suggesting steric hindrance between bulky substituents.
Key Research Findings and Implications
Substituent-Driven Property Modulation : Electron-donating groups (e.g., methoxy) on the aryl ring may improve metabolic stability but reduce crystallinity compared to electron-withdrawing groups (e.g., sulfamoyl) .
Structural Flexibility: Partial saturation in the hexahydroquinazolinone core may enhance binding to flexible protein pockets compared to planar quinazolinones .
Q & A
Q. How should researchers validate target specificity when off-target effects are observed?
- Answer :
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding partners.
- Kinase profiling panels : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity ratios.
- CRISPR knockout models : Confirm phenotype rescue in target-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
